molecular formula C9H18BNO3 B1420760 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide CAS No. 1227359-70-7

3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide

Cat. No.: B1420760
CAS No.: 1227359-70-7
M. Wt: 199.06 g/mol
InChI Key: GWMLHEDQHMDLRY-UHFFFAOYSA-N
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Description

3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide is a boronic ester derivative widely used in Suzuki-Miyaura cross-coupling reactions, a pivotal method in organic synthesis for forming carbon-carbon bonds . The compound features a pinacol boronate group (tetramethyl-1,3,2-dioxaborolane) attached to a propanamide backbone. This structure confers stability under ambient conditions while retaining reactivity in palladium-catalyzed couplings. Its applications span pharmaceutical intermediates, agrochemicals, and materials science, particularly in synthesizing bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide typically involves the reaction of 3-bromopropanamide with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires heating to facilitate the formation of the boronate ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction mixture is often subjected to purification techniques such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

The compound features a unique structure comprising a tetramethyl-1,3,2-dioxaborolane group attached to a propanamide backbone. This configuration influences its reactivity and interaction with biological systems. The molecular formula is C11H19B1O2C_{11}H_{19}B_{1}O_{2} with a molecular weight of approximately 195.08 g/mol.

Organic Synthesis

Cross-Coupling Reactions :
3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide is prominently used in cross-coupling reactions such as the Suzuki-Miyaura reaction , where it acts as a coupling partner to form biaryl compounds. This reaction is crucial in synthesizing complex organic molecules including pharmaceuticals and natural products.

Reaction TypeRole of the CompoundReference
Suzuki-MiyauraCoupling agent for biaryl formation
Synthesis of PharmaceuticalsIntermediate in drug development

Medicinal Chemistry

Drug Discovery :
The compound has shown potential as an enzyme inhibitor and receptor ligand due to its boronic acid functionality. Its ability to interact with biological targets makes it useful in the development of therapeutics for various diseases.

Therapeutic Applications :
Research indicates that derivatives of this compound exhibit anti-inflammatory, anticancer, and antimicrobial properties. Notably, studies have explored its efficacy against prostate cancer cells, demonstrating significant antiproliferative activity.

Therapeutic AreaPotential ApplicationReference
Cancer TreatmentInhibitor for prostate cancer
Antimicrobial PropertiesPotential use in treating infections

Materials Science

In materials science, the compound is investigated for its role in creating advanced materials such as conductive polymers and nanomaterials . Its unique boron-containing structure enhances the properties of these materials.

Case Study 1: Anticancer Activity

In a recent study examining the anticancer effects of this compound derivatives on prostate cancer cell lines (LAPC-4), researchers found that specific substitutions on the phenyl ring significantly influenced biological activity. Compounds with halogen substitutions exhibited enhanced potency compared to their unsubstituted counterparts.

Case Study 2: Enzyme Inhibition

A study focused on the use of boronic acids as protease inhibitors demonstrated that this compound derivatives could effectively inhibit certain proteases involved in cancer progression. The mild Lewis acidity of boronic acids allows for reversible interactions with proteases, leading to increased selectivity and potency.

Mechanism of Action

The mechanism of action of 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide involves its ability to form stable boronate esters, which can undergo various chemical transformations. The boronate ester group acts as a nucleophile in substitution reactions, facilitating the formation of new carbon-carbon bonds. The amide group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key structural analogs differ in substituents on the aromatic/heterocyclic rings, alkyl chains, or additional functional groups, which influence reactivity, solubility, and steric effects. Below is a comparative analysis:

Structural and Molecular Comparison

Compound Name (CAS No.) Molecular Formula Molecular Weight Key Substituents Purity Key Applications
3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide C₉H₁₈BNO₃ 199.06 Propanamide backbone ≥95% Cross-coupling intermediates
N-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]propanamide (1171891-19-2) C₁₄H₂₁BN₂O₃ 276.14 Pyridine ring 98% Medicinal chemistry
2,2-Dimethyl-N-[4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide (2246631-55-8) C₁₈H₂₈BNO₃ 317.23 Methyl-substituted phenyl ≥97% High-purity API intermediates
N-[4-Chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2,2-dimethylpropanamide (1409999-52-5) C₁₇H₂₅BClNO₃ 337.65 Chloro-substituted phenyl 95% Halogenated intermediates
2-Methyl-N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide (2246676-49-1) C₁₆H₂₄BNO₃ 289.18 Methyl-substituted amide ≥98% Steric-hindered couplings

Reactivity and Functional Differences

  • Pyridine vs. Phenyl Backbones: The pyridine-containing analog (CAS 1171891-19-2) exhibits enhanced coordination to transition metals, improving catalytic efficiency in couplings . In contrast, phenyl derivatives (e.g., CAS 2246631-55-8) are more lipophilic, favoring solubility in non-polar solvents .
  • Electron-Withdrawing Groups : The chloro-substituted compound (CAS 1409999-52-5) shows moderated reactivity due to the electron-withdrawing Cl atom, which stabilizes the boronate but may slow transmetallation in Suzuki reactions .

Biological Activity

3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and relevant studies that highlight its biological activity.

Chemical Structure and Properties

  • Molecular Formula : C₉H₁₈BNO₃
  • CAS Number : 1227359-70-7
  • Molecular Weight : 189.06 g/mol

The compound contains a dioxaborolane moiety, which is known for its ability to form reversible covalent bonds with biological targets, enhancing its potential as a therapeutic agent .

This compound exhibits several important biochemical properties:

  • Enzyme Interactions : The compound interacts with various enzymes such as proteases and kinases. Its boron atom can form reversible covalent bonds with hydroxyl and amino groups in proteins, which may lead to enzyme inhibition or activation.
  • Nucleic Acid Interaction : There is evidence suggesting that this compound can interact with nucleic acids, potentially affecting DNA and RNA stability and function.

Cellular Effects

The biological activity of this compound extends to various cellular processes:

  • Cell Signaling : It modulates key signaling pathways such as MAP kinases and PI3K, influencing cell proliferation, differentiation, and apoptosis.
  • Gene Expression : The compound has been shown to affect the expression of genes involved in metabolic pathways, thereby influencing cellular energy production.

At the molecular level, the compound operates through several mechanisms:

  • Enzyme Binding : It binds to active sites of enzymes, modulating their function. This binding is often mediated by the boron atom forming reversible covalent bonds with enzyme residues.
  • Transcription Factor Interaction : The compound may interact with transcription factors and regulatory proteins, altering the transcriptional activity of target genes.
  • Subcellular Localization : The localization of this compound within the cell is crucial for its biological activity. It can target specific organelles such as the nucleus or mitochondria.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Enzyme InhibitionInhibits protease and kinase activities
Gene RegulationModulates gene expression related to metabolism
Anticancer PotentialInvestigated for use in cancer therapies
Antimicrobial EffectsPotential antimicrobial properties noted

Case Study: Anticancer Applications

Research has indicated that compounds containing dioxaborolane moieties may exhibit anticancer properties. For instance, studies have shown that similar compounds can act as effective boron carriers in boron neutron capture therapy (BNCT), enhancing selective targeting of cancer cells while minimizing damage to surrounding healthy tissues .

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging its boronate ester group for coupling with aryl/heteroaryl halides. A common approach involves reacting propanamide precursors with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under palladium catalysis. Key parameters include using anhydrous solvents (e.g., THF or DMF), a base (e.g., Na₂CO₃ or K₃PO₄), and temperatures between 80–100°C to minimize side reactions .

Q. How is the compound characterized for structural confirmation?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B) is critical for verifying the boronate ester and propanamide moieties. Mass spectrometry (HRMS or ESI-MS) confirms molecular weight. For crystalline samples, X-ray diffraction using software like SHELXL resolves bond angles and stereochemistry . Infrared (IR) spectroscopy identifies functional groups (e.g., B-O stretch at ~1350 cm⁻¹ and amide C=O at ~1650 cm⁻¹).

Q. What purification methods are recommended for this compound?

Column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) effectively separates impurities. Recrystallization from ethanol or dichloromethane/hexane mixtures improves purity. Post-synthesis, acidic or basic aqueous washes (e.g., citric acid or NaHCO₃) remove unreacted boronate precursors .

Advanced Research Questions

Q. How does the propanamide group influence the reactivity of the boronate ester in cross-coupling reactions?

The electron-withdrawing nature of the amide group stabilizes the boronate intermediate, potentially reducing undesired protodeboronation. However, steric hindrance from the tetramethyl dioxaborolane moiety may slow transmetallation steps. Comparative studies with non-amide analogs (e.g., phenylboronic esters) using kinetic profiling or DFT calculations can quantify these effects .

Q. What strategies mitigate hydrolysis of the boronate ester during aqueous workup?

Hydrolysis is minimized by avoiding prolonged exposure to protic solvents or acidic/basic conditions. In situ protection with diols (e.g., pinacol) or using anhydrous workup techniques (e.g., Na₂SO₄ drying) preserves the boronate. Stability studies under varying pH and temperature conditions (monitored via ¹¹B NMR) guide protocol optimization .

Q. How can reaction by-products (e.g., homocoupling or deboronation) be identified and suppressed?

By-products are analyzed via LC-MS or GC-MS. Homocoupling (e.g., diaryl formation) is reduced by optimizing catalyst loading (e.g., Pd(PPh₃)₄ at 1–2 mol%) and ensuring rigorous exclusion of oxygen. Deboronation is mitigated by using non-polar solvents and lower temperatures. Mechanistic studies with isotopically labeled reagents (e.g., ¹⁰B/¹¹B) clarify degradation pathways .

Q. What computational tools predict the compound’s reactivity in novel reaction systems?

Density Functional Theory (DFT) calculations model transition states for cross-coupling reactions, focusing on boron-oxygen bond activation energies. Software like Gaussian or ORCA, combined with crystallographic data from SHELXL-refined structures, validates computational predictions .

Q. How is the compound utilized in biological target engagement studies?

The boronate group enables its use as a warhead in protease inhibitors (via reversible covalent binding). Kinetic assays (e.g., fluorescence-based enzymatic inhibition) and X-ray co-crystallography with target proteins (e.g., thrombin or proteasome subunits) validate binding modes. Stability in physiological buffers (PBS, pH 7.4) is assessed via HPLC .

Q. Data Contradiction Analysis

Q. How to resolve discrepancies in reported NMR shifts for the boronate ester?

Variations in ¹¹B NMR shifts (δ ~28–32 ppm) arise from solvent polarity or trace moisture. Standardizing solvent (CDCl₃ vs. DMSO-d₆) and referencing to BF₃·OEt₂ (δ 0 ppm) reduces ambiguity. Cross-validation with X-ray structures or IR data resolves conflicting assignments .

Q. Why do catalytic systems yield inconsistent yields in cross-coupling reactions?

Catalyst poisoning by the amide group’s lone pairs or ligand dissociation under heating may occur. Screening alternative ligands (e.g., SPhos or XPhos) or pre-forming Pd(0) complexes improves reproducibility. Kinetic studies (e.g., variable-temperature NMR) identify rate-limiting steps .

Properties

IUPAC Name

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18BNO3/c1-8(2)9(3,4)14-10(13-8)6-5-7(11)12/h5-6H2,1-4H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWMLHEDQHMDLRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227359-70-7
Record name 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide
3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide
3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide
3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide
3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide

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